molecular formula C21H15N3O4 B2935243 N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 899954-37-1

N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2935243
CAS No.: 899954-37-1
M. Wt: 373.368
InChI Key: LGPFYJLTEZXNEV-UHFFFAOYSA-N
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Description

N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its complex structure, which includes a pyridazine ring, a phenyl group, and a chromene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting appropriate hydrazine derivatives with diketones under reflux conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.

    Formation of the Chromene Moiety: The chromene ring is formed via cyclization reactions involving salicylaldehyde derivatives and appropriate reagents.

    Final Coupling: The final step involves coupling the pyridazine-phenyl intermediate with the chromene derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(6-methoxypyridazin-3-yl)phenyl)pyridine-3-sulfonamide
  • 3-methoxy-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide
  • (3-{3-[3-(6-methoxypyridazin-3-yl)phenyl]-1H-pyrazol-1-yl}propyl)dimethylamine

Uniqueness

N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4/c1-27-19-10-9-17(23-24-19)13-6-4-7-15(11-13)22-20(25)16-12-14-5-2-3-8-18(14)28-21(16)26/h2-12H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPFYJLTEZXNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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